N-(3-(benzofuran-2-yl)propyl)-2,5-dimethoxybenzenesulfonamide

Lipophilicity Drug-likeness Membrane permeability

N-(3-(benzofuran-2-yl)propyl)-2,5-dimethoxybenzenesulfonamide (CAS 2034604-03-8, molecular formula C19H21NO5S, molecular weight 375.4 g/mol) is a synthetic small molecule belonging to the benzofuran-sulfonamide class. It features a benzofuran heterocycle connected via a linear three-carbon propyl linker to a 2,5-dimethoxybenzenesulfonamide moiety.

Molecular Formula C19H21NO5S
Molecular Weight 375.44
CAS No. 2034604-03-8
Cat. No. B2438341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzofuran-2-yl)propyl)-2,5-dimethoxybenzenesulfonamide
CAS2034604-03-8
Molecular FormulaC19H21NO5S
Molecular Weight375.44
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCC2=CC3=CC=CC=C3O2
InChIInChI=1S/C19H21NO5S/c1-23-15-9-10-18(24-2)19(13-15)26(21,22)20-11-5-7-16-12-14-6-3-4-8-17(14)25-16/h3-4,6,8-10,12-13,20H,5,7,11H2,1-2H3
InChIKeyMTMFROIRHGQENW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Benzofuran-2-yl)propyl)-2,5-dimethoxybenzenesulfonamide (CAS 2034604-03-8): Physicochemical and Structural Baseline for a Benzofuran-Sulfonamide Research Compound


N-(3-(benzofuran-2-yl)propyl)-2,5-dimethoxybenzenesulfonamide (CAS 2034604-03-8, molecular formula C19H21NO5S, molecular weight 375.4 g/mol) is a synthetic small molecule belonging to the benzofuran-sulfonamide class. It features a benzofuran heterocycle connected via a linear three-carbon propyl linker to a 2,5-dimethoxybenzenesulfonamide moiety [1]. The compound is registered in PubChem (CID 119103404) with computed physicochemical descriptors including an XLogP3 of 3.6, one hydrogen bond donor, six hydrogen bond acceptors, eight rotatable bonds, and a topological polar surface area (TPSA) of 86.2 Ų [1]. No peer-reviewed biological activity data or patent claims specific to this compound were identified in the published literature as of the search date. The benzofuransulfonamide scaffold class has demonstrated antiproliferative activity in cell-based screens, with related analogs showing IC50 values in the low micromolar range against tumor cell lines [2]. Users should note that experimental biological characterization of this specific compound remains absent from the primary literature.

Why N-(3-(Benzofuran-2-yl)propyl)-2,5-dimethoxybenzenesulfonamide Cannot Be Casually Substituted by In-Class Analogs


Benzofuran-sulfonamide compounds sharing the C19H21NO5S molecular formula are not interchangeable despite their isomeric relationship. Three structurally characterized analogs—differing only in linker geometry (linear n-propyl vs. branched 1-methyl-ethyl), methoxy substitution pattern (2,5- vs. 3,4-dimethoxy), and linker composition (all-carbon propyl vs. methoxyethyl)—exhibit measurably distinct computed physicochemical profiles that govern solubility, permeability, metabolic stability, and target engagement [1][2]. The target compound's linear propyl linker and 2,5-dimethoxy arrangement confer a unique combination of lipophilicity (XLogP3 = 3.6), hydrogen bonding capacity, and conformational flexibility relative to its closest analogs. The benzofuran-sulfonamide SAR literature further demonstrates that minor substituent changes on the benzene sulfonamide ring produce order-of-magnitude differences in biological potency—for instance, IC50 variations exceeding 10-fold between closely related analogs within the same scaffold series [3]. These quantitative differences underscore that procurement decisions based purely on scaffold similarity or molecular formula equivalence risk selecting a compound with substantially divergent biological and physicochemical behavior.

Quantitative Differentiation Evidence for N-(3-(Benzofuran-2-yl)propyl)-2,5-dimethoxybenzenesulfonamide vs. Closest Structural Analogs


Lipophilicity Differentiation: XLogP3 3.6 vs. Methoxyethyl Analog XLogP3 2.6 — A 1.0 Log Unit Gap Governing Membrane Partitioning

The target compound exhibits a computed XLogP3 of 3.6 [1], which is 1.0 log unit higher than that of its closest 2,5-dimethoxybenzenesulfonamide analog, N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide (CAS 2034292-65-2, XLogP3 = 2.6) [2]. This difference arises from the methoxyethyl analog's additional ether oxygen in the linker, which increases polarity. A ΔXLogP3 of 1.0 corresponds to an approximately 10-fold difference in octanol-water partition coefficient, directly impacting predicted membrane permeability, oral absorption potential, and blood-brain barrier penetration according to Lipinski and related drug-likeness frameworks.

Lipophilicity Drug-likeness Membrane permeability ADME

Topological Polar Surface Area: TPSA 86.2 Ų vs. 95.4 Ų — 9.2 Ų Difference Affecting Hydrogen Bond-Mediated Interactions

The target compound's TPSA is 86.2 Ų [1], which is 9.2 Ų lower than the methoxyethyl analog N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide (TPSA = 95.4 Ų) [2] and identical to the 3,4-dimethoxy positional isomer N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-dimethoxybenzenesulfonamide (TPSA = 86.2 Ų) [3]. The additional ether oxygen in the methoxyethyl linker analog contributes 7 hydrogen bond acceptor atoms (vs. 6 in the target), directly increasing TPSA. In drug design, TPSA values below 90 Ų are generally associated with favorable oral absorption (Veber rules), while values above 90 Ų predict reduced passive transcellular permeability. The target compound's TPSA of 86.2 Ų falls within the favorable range, whereas the methoxyethyl analog at 95.4 Ų exceeds this threshold.

Polar surface area Oral bioavailability Transporter recognition QSAR

Linker Architecture: Linear n-Propyl (8 Rotatable Bonds) vs. Branched 1-Methyl-Ethyl (7 Rotatable Bonds) and Conformational Entropy Implications

The target compound features a linear n-propyl linker connecting the benzofuran C2 position to the sulfonamide nitrogen, with 8 computed rotatable bonds [1]. By contrast, its closest isomeric analog N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-dimethoxybenzenesulfonamide (CAS 2034611-20-4) bears a branched linker (1-methyl-ethyl attachment) and has only 7 rotatable bonds [2]. The additional rotatable bond in the target compound arises from the linear propylene chain's extended conformation. In protein-ligand binding thermodynamics, each freely rotatable bond contributes an estimated entropic penalty of 0.5–1.5 kcal/mol upon binding, meaning the target compound may incur a modestly higher entropic cost relative to the branched analog. However, the linear linker also provides greater conformational sampling, which may facilitate induced-fit binding to flexible or deep binding pockets inaccessible to the more constrained branched analog.

Conformational flexibility Entropic penalty Binding affinity Linker optimization

Stereochemical Complexity: Achiral Target (0 Undefined Stereocenters) vs. Racemic Analogs (1 Undefined Stereocenter) — Implications for Assay Reproducibility

The target compound N-(3-(benzofuran-2-yl)propyl)-2,5-dimethoxybenzenesulfonamide is achiral, containing zero defined or undefined stereocenters as computed by PubChem [1]. In direct contrast, both closest analogs contain one undefined stereocenter each: N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-dimethoxybenzenesulfonamide (CAS 2034611-20-4) has an undefined stereocenter at the branched linker carbon [2], and N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide (CAS 2034292-65-2) has an undefined stereocenter at the methoxy-substituted ethylene carbon [3]. Commercial samples of these analogs, unless specified as single enantiomers, are supplied as racemic mixtures, introducing potential variability in biological assays where stereochemistry influences target binding. The target compound, being achiral, eliminates this source of inter-lot variability entirely.

Stereochemistry Assay reproducibility Chiral purity Procurement quality

Methoxy Substitution Pattern: 2,5-Dimethoxy vs. 3,4-Dimethoxy — Differentiated Electron Density Distribution on the Sulfonamide Aromatic Ring

The target compound bears methoxy groups at the 2- and 5-positions of the benzenesulfonamide ring (para to each other across the ring), whereas the isomeric comparator N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-dimethoxybenzenesulfonamide places methoxy groups at the 3- and 4-positions (ortho to each other) [1][2]. These substitution patterns produce distinct electronic environments: the 2,5-pattern places one methoxy ortho to the sulfonamide group (position 2), introducing steric and electronic effects on the sulfonamide NH acidity and hydrogen bond donor strength, while the 3,4-pattern positions both methoxy groups meta and para to the sulfonamide attachment, exerting primarily resonance effects. In the broader benzofuran SAR literature, the presence and position of -OMe groups on sulfonamide-bearing aromatic rings have been identified as critical contributors to therapeutic activity differences compared to reference drugs [3]. These electronic differences affect sulfonamide NH pKa, hydrogen bonding geometry to biological targets, and metabolic susceptibility (O-demethylation by CYP450 isoforms).

Electronic effects Substituent positioning SAR Sulfonamide reactivity

Class-Level Antiproliferative Benchmark: Benzofuransulfonamide Scaffold Activity (IC50 4.13 μM vs. Cisplatin 4.52 μM in NCI-H460) as Context for Target Compound Screening

While no direct biological activity data exist for the target compound itself, the benzofuransulfonamide scaffold from which it derives has established antiproliferative credentials. In the foundational study by Yang et al. (2011), the benzofuransulfonamide analog 1h exhibited an IC50 of 4.13 μM against NCI-H460 non-small cell lung cancer cells, outperforming the positive control cisplatin (IC50 = 4.52 μM) by approximately 9% [1]. This scaffold also demonstrated broad-spectrum activity across a panel of tumor cell lines. The target compound retains the benzofuransulfonamide core but introduces a 2,5-dimethoxy substitution pattern and linear propyl linker that differentiate it from the 1a/1h series. Additionally, US Patent 5,169,860 (Eli Lilly, 1992) broadly claims benzofuransulfonamide derivatives for antitumor applications, establishing industrial precedent for this chemotype [2]. These class-level data establish a rationale for antiproliferative screening of the target compound, though users must note that target-specific IC50 values have not been reported.

Antiproliferative Cancer Benzofuransulfonamide scaffold NCI-H460

Recommended Application Scenarios for N-(3-(Benzofuran-2-yl)propyl)-2,5-dimethoxybenzenesulfonamide Based on Quantitative Differentiation Evidence


Oncology-Focused Phenotypic Screening Libraries Requiring Achiral, Drug-Like Benzofuransulfonamide Chemotypes

The compound's benzofuransulfonamide scaffold has demonstrated antiproliferative activity in the NCI-H460 lung cancer model (class benchmark: IC50 4.13 μM for analog 1h vs. 4.52 μM for cisplatin) [1]. Combined with its favorable drug-likeness profile—XLogP3 3.6 (within the optimal 1–5 range), TPSA 86.2 Ų (below the 90 Ų Veber threshold), and molecular weight 375.4 g/mol—this compound is well-suited for inclusion in diversity-oriented oncology screening decks. Its achiral nature eliminates enantiomeric variability, ensuring consistent well-to-well reproducibility in high-throughput formats [2].

Structure-Activity Relationship (SAR) Studies Exploring 2,5-Dimethoxy vs. 3,4-Dimethoxy Substitution Effects on Target Binding

The target compound's 2,5-dimethoxybenzenesulfonamide moiety positions one methoxy group ortho to the sulfonamide, creating a unique electronic and steric environment around the hydrogen bond-donating NH compared to the 3,4-dimethoxy positional isomer (CAS 2034611-20-4) [1]. This makes the compound a valuable probe for SAR campaigns investigating how methoxy positioning affects sulfonamide NH acidity, hydrogen bonding geometry, and target selectivity, particularly for enzymes such as carbonic anhydrases or proteases where sulfonamide-Zn²⁺ or sulfonamide-catalytic residue interactions are critical [2].

Membrane Permeability and Oral Bioavailability Assessment Using Compounds Below the Veber TPSA Threshold

With a TPSA of 86.2 Ų—below the 90 Ų threshold associated with favorable oral absorption—and an XLogP3 of 3.6, this compound is predicted to exhibit superior passive transcellular permeability compared to the methoxyethyl analog (TPSA 95.4 Ų, XLogP3 2.6) [1][2]. It is recommended for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability screening as part of ADME profiling cascades, where its linear propyl linker and 2,5-dimethoxy pattern can be benchmarked against the more polar methoxyethyl analog to quantify the impact of linker oxygenation on permeability.

Conformational Sampling Studies Comparing Linear vs. Branched Linker Architectures in Protein-Ligand Binding

The target compound's linear n-propyl linker (8 rotatable bonds) provides greater conformational freedom than the branched 1-methyl-ethyl linker analog (7 rotatable bonds) [1][2]. This property makes it suitable for biophysical studies—such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or NMR-based binding studies—that quantify the entropic contribution of linker flexibility to binding thermodynamics. Pairing this compound head-to-head with the constrained branched analog allows deconvolution of conformational entropy effects on ΔG of binding for a given protein target.

Quote Request

Request a Quote for N-(3-(benzofuran-2-yl)propyl)-2,5-dimethoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.